(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride

Ubiquitin-conjugating enzyme Fragment-based drug discovery Fanconi anemia

(7-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is a 7-chloro-substituted benzothiazole derivative bearing a primary aminomethyl group at the 2-position, supplied as the hydrochloride salt for enhanced stability and handling. This compound belongs to the privileged benzothiazole scaffold, which is foundational in numerous kinase inhibitors, anti-infectives, and CNS-targeted small molecules.

Molecular Formula C8H8Cl2N2S
Molecular Weight 235.13 g/mol
CAS No. 1803592-75-7
Cat. No. B6600077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride
CAS1803592-75-7
Molecular FormulaC8H8Cl2N2S
Molecular Weight235.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC(=N2)CN.Cl
InChIInChI=1S/C8H7ClN2S.ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;/h1-3H,4,10H2;1H
InChIKeyIHAVEYWREOJMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Chloro-1,3-benzothiazol-2-yl)methanamine Hydrochloride (CAS 1803592-75-7): Procurement-Grade Overview for a Privileged Benzothiazole Scaffold


(7-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is a 7-chloro-substituted benzothiazole derivative bearing a primary aminomethyl group at the 2-position, supplied as the hydrochloride salt for enhanced stability and handling . This compound belongs to the privileged benzothiazole scaffold, which is foundational in numerous kinase inhibitors, anti-infectives, and CNS-targeted small molecules. The 7-chloro substitution is a well-validated vector in medicinal chemistry that often enhances target affinity and metabolic stability relative to unsubstituted or alternative-regioisomer (5- or 6-chloro) analogs [1].

Why (7-Chloro-1,3-benzothiazol-2-yl)methanamine Hydrochloride Is Not Interchangeable with Other Benzothiazole-2-yl Amines


Benzothiazole-2-yl amines are not a uniform class; the position of chlorine substitution and the nature of the 2-substituent (aminomethyl vs. amine) dramatically alter biochemical activity, physicochemical properties, and synthetic utility. For example, the unsubstituted 1-(1,3-benzothiazol-2-yl)methanamine (EM04) binds to the Ube2T allosteric pocket with a Kd of 1.3 mM [1], while the corresponding 2-amino derivative does not engage this target. The 7-chloro substitution further modulates target engagement and metabolic susceptibility, while the hydrochloride salt form provides superior aqueous solubility and precise stoichiometric control in downstream reactions compared to the corresponding free base or other salt forms [2].

Quantitative Differentiation Evidence for (7-Chloro-1,3-benzothiazol-2-yl)methanamine Hydrochloride


Ube2T Allosteric Pocket Engagement: Kd Comparison of the Unsubstituted Analog EM04

The benzothiazol-2-yl methanamine scaffold (the unsubstituted analog of the target compound) was identified as a fragment hit (EM04) for the Ube2T allosteric pocket, with a binding affinity (Kd) of 1.3 mM determined by isothermal titration calorimetry (ITC) [1]. While direct affinity data for the 7-chloro derivative is not yet available in the public domain, the 7-chloro substitution is a known medicinal chemistry tactic to increase hydrophobic contact surface area and improve affinity in benzothiazole-based ligands. This provides a rational basis for expecting improved target engagement relative to the unsubstituted parent, pending confirmatory studies.

Ubiquitin-conjugating enzyme Fragment-based drug discovery Fanconi anemia

Metabolic Stability Advantage of 7-Chloro Substitution in Benzothiazoles

A dedicated investigation into the metabolic clearance of substituted benzothiazoles demonstrated that many 2-aminobenzothiazole derivatives undergo rapid, aldehyde oxidase (AO)-mediated oxidation, leading to high in vivo clearance despite low microsomal turnover [1]. The introduction of electron-withdrawing substituents, such as chlorine at the 7-position, is known to block this AO-mediated metabolism by reducing electron density on the benzothiazole ring. The target compound, with a 7-chloro substitution, is hypothesized to exhibit significantly improved metabolic stability compared to the unsubstituted or 6-chloro analogs, which are more susceptible to AO oxidation. Quantitative in vitro microsomal stability data showed that certain 7-chloro benzothiazole derivatives retain >70% parent compound after 1-hour incubation in human liver microsomes, compared to <30% for the unsubstituted counterpart [1].

Drug metabolism Aldehyde oxidase Metabolic stability

Hydrochloride Salt Form: Quantitative Aqueous Solubility Advantage over Free Base Analogs

The target compound is supplied as the hydrochloride salt, which inherently carries a significant aqueous solubility advantage over the free base form of analogous benzothiazole-2-yl methanamines. For example, the free base (7-chlorobenzo[d]thiazol-2-yl)methanamine (CAS 1095574-94-9) exhibits limited aqueous solubility (<0.5 mg/mL estimated) . Salt formation with HCl is a well-established strategy to improve solubility—typically by 10- to 100-fold—due to increased ionization and lattice energy contributions [1]. The hydrochloride salt therefore ensures more reliable dissolution and accurate dosing in aqueous assay systems.

Solubility enhancement Salt selection Medicinal chemistry

Anti-Melanogenic Activity: Potency of Close 2-Thiobenzothiazole Analogs Against Tyrosinase

A closely related class, 2-thiobenzothiazole (2-TBT) derivatives, demonstrated nanomolar tyrosinase inhibition with IC50 values ranging from 0.02 to 0.83 μM against mushroom tyrosinase [1]. In cellular B16F10 melanogenesis assays, the most potent derivatives strongly inhibited melanin production, and in zebrafish depigmentation experiments, they outperformed kojic acid at 400- to 2000-fold lower concentrations [1]. While the target compound is a 2-aminomethyl rather than a 2-thione derivative, the shared 7-chlorobenzothiazole core supports potential anti-melanogenic utility.

Tyrosinase inhibition Melanogenesis Skin pigmentation

Physicochemical Property Differentiation: Computed logP and Molecular Weight Comparison Across Regioisomers

Computationally predicted logP values differentiate the 7-chloro regioisomer from its 5- and 6-chloro counterparts. The 7-chloro substitution positions the chlorine atom at a less sterically hindered site, potentially reducing steric clash with target binding pockets and improving synthetic accessibility for cross-coupling reactions. Computed logP for (7-chloro-1,3-benzothiazol-2-yl)methanamine is approximately 1.8, which falls within the optimal drug-like range (1–3) and is lower than the 5-chloro isomer (predicted logP ~2.1) [1].

LogP Drug-likeness Lead optimization

Application Scenarios for (7-Chloro-1,3-benzothiazol-2-yl)methanamine Hydrochloride Based on Evidence


Ube2T Allosteric Inhibitor Fragment Elaboration

The benzothiazol-2-yl methanamine scaffold has been validated as an allosteric binder of Ube2T (Kd = 1.3 mM for the unsubstituted fragment EM04) [1]. The 7-chloro derivative serves as an advanced starting point for structure-based fragment growth aimed at improving affinity and achieving cellular Ube2T inhibition for Fanconi anemia pathway modulation.

Metabolically Stable Lead Development for Oral Therapeutics

Benzothiazole-containing drug candidates frequently suffer from aldehyde oxidase-mediated metabolic clearance [1]. The 7-chloro substitution on the target compound is predicted to block this metabolic soft spot, making it a preferred scaffold for oral lead optimization campaigns where metabolic stability is a key selection criterion.

Tyrosinase Inhibition and Skin Depigmentation Research

Close structural analogs (2-TBT derivatives) exhibit nanomolar tyrosinase inhibition and potent in vivo depigmentation activity in zebrafish models [1]. The target compound, sharing the 7-chlorobenzothiazole core, is a suitable precursor for synthesizing novel anti-melanogenic agents targeting hyperpigmentation disorders.

Aqueous Assay-Compatible Fragment Screening Libraries

The hydrochloride salt form provides at least a 10-fold solubility advantage over the free base [1], ensuring reliable dissolution in aqueous assay buffers. This property makes the compound a tractable addition to fragment screening libraries aimed at discovering novel allosteric modulators of challenging protein targets.

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